molecular formula C14H13N3O B12929626 1-(4-Benzoylphenyl)guanidine

1-(4-Benzoylphenyl)guanidine

Cat. No.: B12929626
M. Wt: 239.27 g/mol
InChI Key: DQULKEACJQUYBJ-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)guanidine is a compound that belongs to the guanidine family, characterized by the presence of a guanidine group attached to a benzoylphenyl moiety. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(4-Benzoylphenyl)guanidine typically involves the reaction of 4-benzoylphenyl isocyanate with an amine source under controlled conditions. One common method is the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .

Industrial production methods for guanidines often involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reactions. For example, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .

Chemical Reactions Analysis

1-(4-Benzoylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

Scientific Research Applications

1-(4-Benzoylphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

1-(4-Benzoylphenyl)guanidine can be compared with other guanidine derivatives such as:

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(4-benzoylphenyl)guanidine

InChI

InChI=1S/C14H13N3O/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H,(H4,15,16,17)

InChI Key

DQULKEACJQUYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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